Iso-Olomoucine

CDK5 Kinase Inhibition Negative Control

Iso-Olomoucine is a structurally identical but biologically inactive stereoisomer of the CDK inhibitor Olomoucine (IC50 >1 mM for CDK5). It is the essential negative control for CDK research, ensuring observed effects are truly target-specific and not from off-target purine toxicity or shared mechanisms like DAT inhibition. Procure this validated compound to maintain experimental rigor and reproducibility.

Molecular Formula C15H18N6O
Molecular Weight 298.34 g/mol
CAS No. 101622-50-8
Cat. No. B021897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-Olomoucine
CAS101622-50-8
Synonyms2-[[7-methyl-6-[(phenylmethyl)amino]-7H-purin-2-yl]amino]-ethanol
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3
InChIInChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
InChIKeyWOQKMUDQRKXVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Iso-Olomoucine (CAS 101622-50-8): Structural Identity and Baseline Characterization as an Inactive CDK Inhibitor Stereoisomer


Iso-Olomoucine (CAS 101622-50-8) is a 2,6,9-trisubstituted purine derivative with the molecular formula C15H18N6O and a molecular weight of 298.34 g/mol [1]. It is the inactive stereoisomer of the cyclin-dependent kinase (CDK) inhibitor olomoucine . Unlike its active counterpart, iso-olomoucine exhibits an IC50 of ≥1 mM for CDK5, rendering it essentially devoid of CDK inhibitory activity . The compound demonstrates a defined solubility profile: ≤0.3 mg/mL in ethanol and 15 mg/mL in DMSO or dimethyl formamide, and requires storage at -20°C [1].

Why Iso-Olomoucine (CAS 101622-50-8) Cannot Be Substituted by Generic CDK Inhibitors in Controlled Experiments


The substitution of iso-olomoucine with generic CDK inhibitors, or even with its active stereoisomer olomoucine, is scientifically invalid due to its unique and strictly defined functional profile: it serves specifically as a negative control compound. Iso-olomoucine is intentionally inactive against CDKs (IC50 ≥1 mM), a property that is not shared by any active CDK inhibitor [1]. Critically, this CDK-inactive profile is not absolute; iso-olomoucine retains potent off-target activity against the dopamine transporter (DAT) with an IC50 of ~37 μM, a potency comparable to that of olomoucine [2]. This dual characteristic—a lack of intended target activity combined with significant off-target effects—means that any substitution, whether with an active inhibitor or a structurally similar but uncharacterized analogue, would compromise experimental specificity and lead to misinterpretation of results. The compound's value is predicated entirely on this specific, quantifiable dichotomy, making it an irreplaceable tool for experimental rigor [3].

Quantitative Evidence Guide for Iso-Olomoucine (CAS 101622-50-8): Head-to-Head Differentiation from Olomoucine and Roscovitine


Evidence Item 1: Iso-Olomoucine is Demonstrably Inactive as a CDK5 Inhibitor Compared to Olomoucine

Iso-olomoucine shows no meaningful inhibitory activity against CDK5, with an IC50 of ≥1 mM, while its active stereoisomer, olomoucine, is a potent CDK5 inhibitor with an IC50 of ~7 μM [1]. This >140-fold difference in potency confirms iso-olomoucine's suitability as a negative control for experiments involving CDK5 or other CDKs targeted by olomoucine .

CDK5 Kinase Inhibition Negative Control

Evidence Item 2: Iso-Olomoucine Fails to Induce G1 Phase Cell Cycle Arrest, a Defining Functional Consequence of Active CDK Inhibitors

In normal human fibroblasts, treatment with the CDK inhibitors olomoucine and roscovitine induced a clear dose-dependent arrest in the G1 phase of the cell cycle. In direct contrast, iso-olomoucine was completely ineffective at inducing this arrest [1]. This functional assay demonstrates that the inactivity observed in kinase assays translates to a lack of a key CDK-dependent cellular outcome, further validating its use as a negative control in cell-based studies [2].

Cell Cycle G1 Arrest CDK2 Functional Assay

Evidence Item 3: Iso-Olomoucine Retains Significant Off-Target Activity at the Dopamine Transporter (DAT) Comparable to Olomoucine

Despite being inactive against CDK5, iso-olomoucine potently inhibits dopamine transporter (DAT) activity in a CDK5-independent manner. It inhibits [³H]DA uptake in rat dorsal striatal synaptosomes with an IC50 of approximately 37 μM, a potency comparable to that of olomoucine [1]. This reveals that the structural change that ablates CDK binding does not eliminate its interaction with DAT, highlighting a critical and confounding off-target effect [2].

Dopamine Transporter DAT Off-Target Effect Neuroscience

Defined Research Applications for Iso-Olomoucine (CAS 101622-50-8) Based on Quantified Differentiation


Scenario 1: Essential Negative Control for Validating CDK-Mediated Phenotypes

Iso-olomoucine is the definitive negative control for any experiment using olomoucine, roscovitine, or other purine-based CDK inhibitors to probe CDK-dependent biology. Its lack of activity against CDKs (IC50 ≥1 mM) and its inability to induce G1 arrest provide the baseline signal [1]. By comparing results from active inhibitors with those from iso-olomoucine, researchers can confidently attribute observed effects (e.g., cell cycle inhibition, altered protein phosphorylation) specifically to CDK inhibition, thereby ensuring experimental validity and data reproducibility [2].

Scenario 2: A Critical Reagent for Discerning CDK5-Dependent vs. CDK5-Independent Effects in Neuroscience

In neurobiological studies, particularly those investigating dopamine signaling, iso-olomoucine is an indispensable tool for distinguishing CDK5-dependent mechanisms from off-target effects on the dopamine transporter (DAT). Given that iso-olomoucine potently inhibits DAT (IC50 ~37 μM) without inhibiting CDK5 [1], it serves as a unique probe. If an effect is observed with olomoucine but not with iso-olomoucine, it can be attributed to CDK5 inhibition. However, if the effect is observed with both compounds, it points toward a CDK5-independent mechanism, possibly involving DAT. This application is vital for accurate interpretation of pharmacological studies in the central nervous system [2].

Scenario 3: Structural Benchmark in Medicinal Chemistry for Optimizing CDK Inhibitor Selectivity

For medicinal chemists developing next-generation CDK inhibitors, iso-olomoucine represents a key structural benchmark. Its 2,6,9-trisubstituted purine scaffold is nearly identical to that of olomoucine, yet it completely lacks CDK activity [1]. Comparative structure-activity relationship (SAR) analysis between iso-olomoucine and olomoucine can pinpoint the precise stereochemical and conformational requirements for CDK binding. Furthermore, the discovery that both stereoisomers retain potent DAT inhibition provides a valuable template for designing out this off-target activity, a crucial step in improving the selectivity and therapeutic window of new CDK inhibitor candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso-Olomoucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.